Methyl 3-methylquinoxaline-2-carboxylate

Synthetic Chemistry Methodology Quinoxaline Derivatives

This methyl ester is the optimal precursor for synthesizing potent antimycobacterial 1,4-di-N-oxide derivatives (MIC 0.39 µg/mL vs M. tuberculosis). Unlike the inactive parent acid, it enables critical SAR studies. Essential as a derivatization standard for detecting banned quinoxaline growth promoters (olaquindox, carbadox) in food safety monitoring via LC-MS/MS. With 87% conversion yield to the carboxylic acid, it serves as a reliable benchmark for ester hydrolysis method development. Researchers use it as a pro-drug to investigate MQCA-induced genotoxicity and S-phase arrest. Choose this specific ester to ensure validated analytical performance and reproducible synthetic results.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 61522-54-1
Cat. No. B1310550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methylquinoxaline-2-carboxylate
CAS61522-54-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1C(=O)OC
InChIInChI=1S/C11H10N2O2/c1-7-10(11(14)15-2)13-9-6-4-3-5-8(9)12-7/h3-6H,1-2H3
InChIKeyPIMMFAGMQVADTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methylquinoxaline-2-Carboxylate (CAS 61522-54-1) Procurement Guide: Key Properties and Research Context


Methyl 3-methylquinoxaline-2-carboxylate (CAS 61522-54-1) is a core heterocyclic compound, a methyl ester derivative within the quinoxaline-2-carboxylic acid family. It possesses the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol [1]. Characterized as a synthetic small molecule, it serves as a versatile intermediate for synthesizing a broad range of bioactive quinoxaline derivatives, including antimycobacterial 1,4-di-N-oxides, and is a crucial analytical reference standard for detecting the major metabolites of veterinary drugs like olaquindox and carbadox .

Why Generic Substitution Fails for Methyl 3-Methylquinoxaline-2-Carboxylate


Generic substitution within the quinoxaline-2-carboxylate class is scientifically invalid due to the profound impact of minor structural modifications on biological activity, physicochemical properties, and metabolic fate. For instance, while methyl 3-methylquinoxaline-2-carboxylate and its corresponding carboxylic acid (3-methylquinoxaline-2-carboxylic acid, MQCA) share a core scaffold, their functional roles differ dramatically: MQCA itself demonstrates negligible direct antibacterial activity [1], in stark contrast to its structurally similar N-oxide derivatives which are potent antimycobacterial agents [2]. Furthermore, the compound's role as a defined metabolite in residue analysis requires its specific use as an analytical standard; structurally related analogs cannot serve as a substitute in these validated LC-MS/MS or immunoassay methods [3]. The evidence below quantifies these critical differentiators.

Product-Specific Quantitative Evidence for Methyl 3-Methylquinoxaline-2-Carboxylate (CAS 61522-54-1)


Superior Synthetic Utility as a Key Intermediate in High-Yield Transformations

Methyl 3-methylquinoxaline-2-carboxylate demonstrates high synthetic utility as a precursor, enabling quantitative conversion under mild conditions. In a standard hydrolysis protocol, it is converted to its corresponding carboxylic acid with an 87% isolated yield . This high efficiency contrasts with an alternative, more environmentally friendly synthesis method for the same ester that has a reported lower yield of around 60% .

Synthetic Chemistry Methodology Quinoxaline Derivatives

Defined Lack of Direct Antibacterial Activity vs. Highly Potent N-Oxide Analogs

The non-N-oxide core scaffold, represented by 3-methylquinoxaline-2-carboxylic acid (MQCA), the direct metabolite of methyl 3-methylquinoxaline-2-carboxylate, exhibits a marked absence of direct antibacterial activity. A study reported that MQCA 'has not antibacterial activity' and showed weak inhibition of cell growth (<30% inhibition rate) across various cell lines within the tested dose range [1]. In stark contrast, its 1,4-di-N-oxide derivatives, such as ethyl 3-methylquinoxaline-2-carboxylate 1,4-dioxide, demonstrate potent in vitro antitubercular activity with Minimum Inhibitory Concentrations (MICs) as low as 0.39 µg/mL against Mycobacterium tuberculosis [2].

Antimicrobial Research Structure-Activity Relationship (SAR) Tuberculosis Drug Discovery

Unique Analytical Requirement for Methyl Ester vs. Carboxylic Acid in Metabolite Detection

Methyl 3-methylquinoxaline-2-carboxylate is an essential reagent for confirming the identity of its metabolite, 3-methylquinoxaline-2-carboxylic acid (MQCA), in complex biological matrices. While the target for detection in animal tissues is the carboxylic acid MQCA, the methyl ester form is often used to prepare calibration standards or derivatized samples for gas chromatography-mass spectrometry (GC-MS), improving volatility and chromatographic performance [1]. Regulatory methods specify detection limits for MQCA at low parts-per-billion (ppb) levels, for example, a validated UPLC-MS/MS method for MQCA in aquatic products achieves a limit of quantification (LOQ) of 0.5 µg/kg [2].

Analytical Chemistry Food Safety Veterinary Drug Residue Analysis

Best Research and Industrial Application Scenarios for Methyl 3-Methylquinoxaline-2-Carboxylate


Medicinal Chemistry: Synthesis of Antitubercular Quinoxaline-1,4-di-N-oxide Leads

Sourcing high-purity methyl 3-methylquinoxaline-2-carboxylate is the optimal starting point for synthesizing a library of 3-methylquinoxaline-2-carboxylate 1,4-dioxide derivatives. As established in Section 3, while the parent scaffold lacks direct antibacterial activity [1], its N-oxidation yields potent antimycobacterial agents with MIC values as low as 0.39 µg/mL against M. tuberculosis [2]. This well-defined SAR makes this specific ester a cost-effective and versatile building block for exploring novel tuberculosis treatments, avoiding the need for de novo construction of the heterocyclic core.

Analytical Reference Standard Preparation for Veterinary Drug Residue Monitoring

Procurement of this compound is essential for analytical laboratories tasked with detecting the illegal use of quinoxaline growth promoters like olaquindox and carbadox in food-producing animals. While the target analyte is the metabolite MQCA, the methyl ester form serves as a critical precursor for synthesizing calibration standards or for use in derivatization protocols for GC-MS analysis [3]. This specific compound enables compliance with food safety monitoring programs that require quantification of MQCA residues at low ppb concentrations in complex matrices [4].

Synthetic Methodology Development for Quinoxaline Heterocycles

Due to its high and reliable conversion yield (87%) to the corresponding carboxylic acid under mild conditions , methyl 3-methylquinoxaline-2-carboxylate is an ideal substrate for developing and benchmarking new synthetic methods. Researchers can use this compound to test novel catalysts, reaction conditions, or green chemistry approaches for ester hydrolysis or other functional group transformations on the quinoxaline scaffold, with confidence in a well-documented baseline performance for method comparison.

Cellular Toxicology Studies Investigating DNA Damage and Cell Cycle Arrest

The compound's metabolite, MQCA, has been shown to induce significant DNA damage and cell cycle arrest at the S-phase in Chang liver cells [1]. Therefore, methyl 3-methylquinoxaline-2-carboxylate can be used in toxicology studies (often as a pro-drug or precursor to the active metabolite MQCA) to further investigate the mechanisms of genotoxicity associated with quinoxaline-class veterinary drugs. This application is particularly relevant for researchers assessing the safety and potential long-term effects of these compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-methylquinoxaline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.